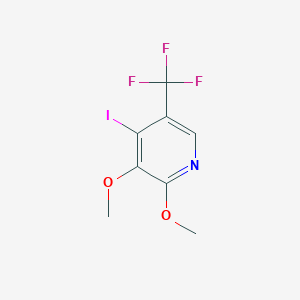

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine

Description

¹H NMR

¹³C NMR

¹⁹F NMR

Table 3: NMR spectral data summary

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.85–4.00 | Singlet | OCH₃ |

| ¹H | 8.45–8.60 | Doublet | H-6 |

| ¹³C | 95–100 | Singlet | C-4 (C–I) |

| ¹³C | 122–125 | Quartet | CF₃ |

| ¹⁹F | -62 to -65 | Singlet | CF₃ |

Electronic Effects of Trifluoromethyl and Methoxy Substituents on Pyridine Aromaticity

The electronic landscape of the pyridine ring is shaped by competing effects:

- Trifluoromethyl (-CF₃) :

- Methoxy (-OCH₃) :

- Iodo substituent (-I) :

- Moderate -I effect further deactivates position 4.

Aromaticity Impact :

- NICS (Nucleus-Independent Chemical Shift) calculations for analogous compounds suggest reduced aromaticity due to -CF₃ and -I groups, with localized electron depletion at positions 4 and 5.

- The methoxy groups partially counteract this effect, stabilizing the ring through resonance.

Figure 1 : Electron density map (hypothetical) showing regions of electron depletion (blue) near -CF₃ and -I, and enrichment (red) near -OCH₃.

This interplay of substituents dictates reactivity, favoring nucleophilic attack at electron-deficient positions (e.g., C-5) and electrophilic attack at C-2 or C-3.

Properties

IUPAC Name |

4-iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3INO2/c1-14-6-5(12)4(8(9,10)11)3-13-7(6)15-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFISGSRXCHTAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1OC)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223722 | |

| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-81-4 | |

| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine typically involves the iodination of 2,3-dimethoxy-5-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nature of the reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions, making it a valuable building block for designing new drugs.

Case Studies:

- Antiviral Activity : Research suggests that derivatives of trifluoromethylpyridine exhibit antiviral properties by inhibiting viral replication through enzyme inhibition mechanisms .

- Anticancer Research : Some studies have indicated that similar compounds can interact with specific molecular targets involved in cancer cell proliferation, leading to potential therapeutic applications .

Agrochemicals

The compound's unique structure makes it suitable for developing agrochemicals, particularly pesticides and herbicides. Its trifluoromethyl group enhances lipophilicity, improving absorption and efficacy in target organisms.

Case Studies:

Mechanism of Action

The mechanism of action of 4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets . These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent-Driven Comparisons

Table 1: Molecular and Structural Comparisons

Key Observations :

Substituent Effects on Reactivity: The iodo group in the 4-position of the target compound enables Suzuki-Miyaura or Ullmann coupling reactions, unlike non-halogenated analogs like 2,3-dimethoxy-5-(trifluoromethyl)pyridine . Trifluoromethyl groups enhance metabolic stability and lipophilicity compared to trimethylsilyl analogs, which are bulkier and less electronegative .

Physical Properties :

- The triflate group in 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate increases molecular weight (435.09 vs. 333.05) and introduces a superior leaving group for nucleophilic substitutions .

- 2-Chloro-5-iodopyridine lacks methoxy groups, reducing steric hindrance but decreasing solubility in polar solvents compared to the target compound .

Biological Activity

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

- Molecular Formula : C8H7F3IN2O2

- Molecular Weight : 303.15 g/mol

- CAS Number : 1261365-81-4

- Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Target Enzymes : This compound has been shown to inhibit glutathione peroxidase 4 (GPx4), an enzyme crucial for cellular antioxidant defense. By inhibiting GPx4, the compound disrupts the glutathione metabolic pathway, leading to increased oxidative stress within cells.

- Cellular Effects : The inhibition of GPx4 affects various cellular processes, including cell signaling pathways and gene expression related to oxidative stress responses and apoptosis. It has been observed that this compound can modulate the activity of signaling proteins, influencing cellular metabolism and survival.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, possess significant anticancer properties. For example:

- Cell Lines Tested : The compound has demonstrated cytotoxic effects against various cancer cell lines such as U87 (glioblastoma) and A549 (lung cancer), with IC50 values indicating significant potency.

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and promoting the cleavage of poly(ADP-ribose) polymerase (PARP), which is a marker of apoptotic cell death .

Antibacterial Activity

Preliminary studies have suggested that the compound may also possess antibacterial properties:

- Activity Against Bacteria : It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various trifluoromethyl-pyridine derivatives, this compound was found to significantly inhibit the proliferation of K562 (chronic myeloid leukemia) cells. The study reported a dose-dependent relationship with notable effects observed at concentrations as low as 10 µM over 48 hours .

Study 2: Mechanistic Insights

Another investigation into the molecular mechanisms revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), further confirming its role in disrupting cellular redox balance and promoting apoptosis in cancer cells .

Summary of Biological Activities

Q & A

Q. How can reaction mechanisms be elucidated for trifluoromethyl group transformations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.